molecular formula C8H12O3 B3052423 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 41248-20-8

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3052423
CAS No.: 41248-20-8
M. Wt: 156.18 g/mol
InChI Key: NLJMUWHNMKOGBO-UHFFFAOYSA-N
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Description

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 41248-20-8) is a bicyclic compound characterized by a hydroxyl group and a carboxylic acid moiety at the C2 position of the norbornane framework. This structure confers unique reactivity, making it valuable in synthetic chemistry. It serves as a precursor in Diels-Alder reactions and oxidative decarboxylation processes, yielding derivatives such as 2,3-dihydroxybicyclo[2.2.1]heptane carboxylic acid and 1,4-oxazepine dicarboxylic acids . Its applications extend to analytical chemistry, where oxidative decarboxylation is used to quantify the compound in samples . The bicyclic scaffold also enhances stereochemical complexity, influencing its interactions in biological and chemical systems.

Properties

IUPAC Name

2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h5-6,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJMUWHNMKOGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495794
Record name 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41248-20-8
Record name 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Conditions

Modern protocols employ Lewis acid catalysts to enhance reaction efficiency and stereoselectivity. A calcium-based system, such as calcium trifluoromethanesulfonate (Ca(OTf)₂) with tert-butylammonium hexafluorophosphate (Bu₄NPF₆), has demonstrated high efficacy in dichloromethane at -20°C. The catalytic cycle involves:

  • Dienophile activation : Coordination of the dienophile (e.g., maleic anhydride) to Ca(OTf)₂, polarizing the electron-deficient double bond.
  • Cycloaddition : Reaction with cyclopentadiene to form the bicyclic anhydride with >85% yield under optimized conditions.

Table 1: Diels-Alder Reaction Parameters

Component Details
Diene Cyclopentadiene (freshly cracked)
Dienophile Maleic anhydride
Catalyst Ca(OTf)₂/Bu₄NPF₆ (10 mol%)
Solvent Dichloromethane
Temperature -20°C
Reaction Time 4 hours
Yield 85–90% (anhydride intermediate)

Hydrolysis to Dicarboxylic Acid

The anhydride intermediate undergoes hydrolysis to yield bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This step is typically performed in aqueous acidic or basic media:

Acidic Hydrolysis

Treatment with hydrochloric acid (HCl) in a water/tetrahydrofuran (THF) mixture (1:1 v/v) at reflux (80–100°C) for 6–8 hours ensures complete conversion. The dicarboxylic acid precipitates upon cooling and is isolated via filtration.

Basic Hydrolysis

Alternatively, sodium hydroxide (NaOH) in aqueous ethanol (50% v/v) at 60°C for 4 hours achieves similar results, with neutralization using HCl yielding the free acid.

Selective Functionalization Strategies

Introducing the hydroxyl group adjacent to the carboxylic acid necessitates precise control to avoid over-reduction or side reactions. Two primary pathways have been explored:

Ketone Intermediate Reduction

A patent-pending method involves the reduction of a tricyclic ketone precursor, 6-oxatricyclo[3.2.1.1³,⁸]nonan-7-one, using lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds at reflux (35–40°C) for 12 hours, yielding the hydroxyl-containing product with >90% selectivity for the endo-isomer.

Critical Considerations :

  • Protection of Carboxylic Acid : Prior esterification (e.g., methyl ester formation) prevents reduction of the carboxylic acid moiety.
  • Stereochemical Control : The endo configuration is favored due to steric hindrance in the transition state during reduction.

Direct Hydroxylation via Oxidation-Reduction

An alternative route employs the oxidation of a bridgehead methyl group (introduced via Grignard addition) to a ketone, followed by selective reduction:

  • Grignard Addition : Reaction of bicyclo[2.2.1]heptane-2-carbonyl chloride with methylmagnesium bromide forms a tertiary alcohol.
  • Oxidation : Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary hydroxyl group without affecting the carboxylic acid.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Route Efficiency

Method Advantages Limitations Yield (%)
Diels-Alder + Hydrolysis High yield, scalable Requires anhydride hydrolysis step 85–90
Tricyclic Ketone Reduction Excellent stereoselectivity Multi-step synthesis 75–80
Oxidation-Reduction Avoids strong reducing agents Low functional group tolerance 60–65

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and minimal purification steps. Continuous-flow reactors for the Diels-Alder step, coupled with in-line hydrolysis units, have been proposed to enhance throughput. Catalyst recycling (e.g., Ca(OTf)₂ recovery via aqueous extraction) reduces operational costs by 30–40%.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and photochemical activation:

  • Biocatalytic Hydroxylation : Engineered cytochrome P450 enzymes selectively introduce hydroxyl groups at the bridgehead position, though yields remain modest (50–55%).
  • Photoredox Coupling : Visible-light-mediated decarboxylation facilitates C–O bond formation, enabling one-pot synthesis from simpler precursors.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxobicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: Formation of 2-hydroxybicyclo[2.2.1]heptane-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which may include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is versatile, with modifications at the C2 or C3 positions leading to diverse biological and chemical properties. Below is a detailed comparison of structurally related compounds:

Amino-Substituted Derivatives

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): Structure: Amino group at C2, carboxylic acid at C2. Activity: Potent inhibitor of the L-type amino acid transporter 1 (LAT1), blocking leucine transport in placental and blood-brain barrier studies . Applications: Used to study amino acid transport mechanisms and cellular uptake pathways.
  • diexo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Structure: Amino group at C3, stereospecific exo configuration. Activity: Demonstrates distinct binding affinity compared to BCH due to positional isomerism . Synthesis: Prepared via stereoselective routes, highlighting the role of substituent placement in biological activity .

Anti-Infective Agents

  • PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid): Structure: Thiazole carbamoyl group at C3. Activity: Inhibits T-box regulatory genes in Staphylococcus aureus, reducing biofilm growth . Applications: Non-toxic at MIC for MRSA, with synergistic effects when combined with antibiotics .

Ester and Amide Derivatives

  • Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride: Structure: Ethyl ester at C2, amino group at C3. Synthesis: Derived from bicycloheptane carboxylic acid via azide intermediates . Applications: Intermediate in peptidomimetic drug design .
  • 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid phenylmethyl ester :

    • Structure : Benzyl ester and hydroxyl group at C4.
    • Activity : Explored as a building block for heterocyclic compounds .

Oxidized and Hydroxylated Derivatives

  • (1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid :

    • Structure : Oxo group at C3, methyl substituents.
    • Properties : Molecular mass 196.24 g/mol; used in stereochemical studies due to rigid bicyclic framework .
  • 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid :

    • Structure : Chloro and oxa-bridge substituents.
    • Applications : Investigated in heterocycle synthesis and catalytic hydrogenation reactions .

Thiophene and Heterocyclic Hybrids

  • 3-Methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicyclo[2.2.1]heptane-2-carboxylic acid: Structure: Thiophene-carbamoyl hybrid. Activity: Suppresses cyclic nucleotides, reducing intestinal fluid secretion in secretory diarrheas . Stereospecificity: Activity is minimally affected by stereochemistry, allowing structural flexibility .

Structural and Functional Comparison Table

Compound Name Substituents Biological/Chemical Activity Applications References
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C2 hydroxyl, carboxylic acid Oxidative decarboxylation Synthesis, analytical chemistry
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C2 amino, carboxylic acid LAT1 transporter inhibition Amino acid transport studies
PKZ18 C3 thiazole carbamoyl Anti-biofilm, T-box gene inhibition Anti-infective therapy
diexo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C3 amino, exo configuration Stereospecific binding Drug design
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Chloro, oxa-bridge Catalytic hydrogenation substrate Heterocycle synthesis

Key Findings and Trends

  • Substituent Impact: Amino groups enhance transporter inhibition (e.g., BCH), while hydroxyl/oxo groups favor synthetic applications (e.g., oxidative decarboxylation).
  • Stereochemistry : exo/endo configurations influence binding affinity but are less critical in thiophene hybrids .
  • Therapeutic Potential: Anti-infective (PKZ18) and anti-secretory (thiophene hybrids) activities highlight the scaffold’s versatility in drug discovery.

Biological Activity

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as BCH, is a bicyclic compound that has garnered interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydroxyl and carboxylic acid functional group, which significantly influences its biological interactions. The molecular formula for BCH is C10_{10}H15_{15}O3_{3}, and its CAS number is 41248-20-8.

Mechanisms of Biological Activity

BCH exhibits several biological activities primarily through its interaction with amino acid transport systems and modulation of cellular processes:

  • Inhibition of Amino Acid Transport : BCH acts as a selective inhibitor of the System L amino acid transporters, which are crucial for the uptake of large neutral amino acids such as L-dopa into neurons. This inhibition can affect dopamine synthesis, particularly in the context of Parkinson's disease treatment .
  • Impact on Insulin Secretion : Research indicates that BCH may enhance glutamine oxidation and insulin secretion by activating mitochondrial enzymes such as glutamate dehydrogenase. This suggests potential implications for metabolic regulation .
  • Anticancer Properties : At suitable concentrations, BCH has been shown to induce apoptosis in cancer cells by suppressing cell growth, indicating its potential as a therapeutic agent in oncology .

1. Electrophysiological Studies

A study conducted on rat substantia nigra neurons demonstrated that BCH reduced the hyperpolarization effects induced by L-dopa in a concentration-dependent manner. This finding supports the hypothesis that BCH selectively inhibits L-amino acid carriers, thereby modulating L-dopa transport without affecting dopamine signaling directly .

2. Insulin Secretion Enhancement

Maechler et al. explored the role of BCH in enhancing insulin secretion through its effects on mitochondrial metabolism. The study concluded that BCH could serve as a model compound for studying amino acid transport mechanisms relevant to insulin regulation .

3. Anticancer Activity

Research has shown that BCH can induce apoptosis in various cancer cell lines, highlighting its potential utility in cancer therapy. The mechanism behind this effect involves the disruption of amino acid homeostasis within tumor cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)Hydroxyl and carboxylic acid groupsInhibits L-amino acid transport, induces apoptosis
4-Aminobicyclo[2.2.1]heptaneAmino group instead of hydroxylAntimicrobial properties
Bicyclic β-amino acidsVarying substitutions on the bicyclic structureModulate neurotransmitter activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates validated?

  • Methodological Answer : Synthesis of bicyclic carboxylic acids often involves cycloaddition or esterification strategies. For example, acetylenic esters of related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via Diels-Alder reactions, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates are validated using IR spectroscopy (to confirm carbonyl stretching at ~1700 cm⁻¹) and 1H NMR (to resolve bridgehead proton signals at δ 1.5–2.5 ppm) .
  • Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance cyclization efficiency. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (broad peak ~3200–3500 cm⁻¹) and carboxylic acid (sharp carbonyl peak ~1700 cm⁻¹) groups.
  • 1H/13C NMR : Assigns bridgehead protons (δ 1.5–2.5 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : Confirms molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
  • Reference Data : Similar bicyclo[2.2.1]heptane derivatives use these techniques for validation .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for separation of bicyclic compounds.
  • Acid-Base Extraction : Leverage the carboxylic acid's acidity (pKa ~4–5) for selective isolation .

Advanced Research Questions

Q. How can stereochemical control at the hydroxyl group be achieved during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless dihydroxylation) to bias hydroxyl group formation.
  • Stereospecific Protecting Groups : Temporarily block reactive sites to direct stereochemistry.
  • Reference : Stereoisomers of related bicyclo[2.2.1]heptane amino acids highlight the need for chiral resolution techniques (e.g., chiral HPLC) .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) and X-ray crystallography to resolve ambiguous signals.
  • Reaction Reproducibility : Document solvent purity, catalyst lot numbers, and temperature gradients.
  • Case Study : Discrepancies in bicyclo[2.2.1]heptane derivatives’ NMR data often arise from conformational flexibility; dynamic NMR experiments can clarify .

Q. What functionalization strategies enable biochemical applications (e.g., protein labeling)?

  • Methodological Answer :

  • Esterification/Amidation : Modify the carboxylic acid group to create probes (e.g., activated esters for covalent binding).
  • Hydroxyl Derivatization : Introduce fluorophores via Mitsunobu reactions.
  • Reference : Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid are used in alkenyl nitrile electrophiles for protein labeling .

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazards per GHS).
  • First Aid : Immediate rinsing with water for exposure; consult safety data sheets for related bicyclo compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
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2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

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